
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods:
Vilsmeier-Haack Reaction: This method involves the reaction of hydrazones with Vilsmeier reagents, such as DMF and POCl3, to form the desired aldehyde.
Oxidation of Alcohols: The corresponding alcohol can be oxidized using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to yield the aldehyde.
Miscellaneous Methods: Other methods include the use of Grignard intermediates, bromine-lithium exchange, or direct ortho-lithiation followed by treatment with DMF.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid
Reduction: 1-(2H3)methyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2H3)methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds:
1-Methyl-1H-pyrazole-4-carboxaldehyde: Similar in structure but lacks the deuterium substitution.
3-Methyl-1H-pyrazole-4-carbaldehyde: Differing in the position of the methyl group.
1-Ethyl-3-methylpyrazole-4-carbaldehyde: Contains an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its deuterium substitution, which can influence its chemical reactivity and stability, making it valuable in specific research applications .
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
113.13 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3/i1D3 |
InChI Key |
MYFZXSOYJVWTBL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)C=O |
Canonical SMILES |
CN1C=C(C=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
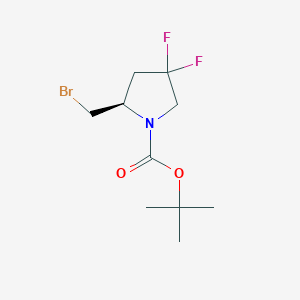

![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)
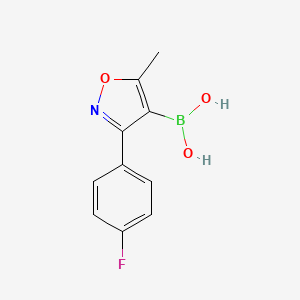
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
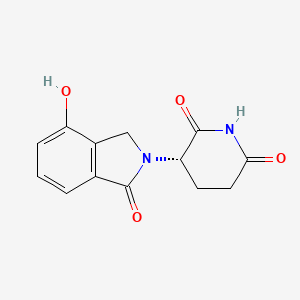
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)
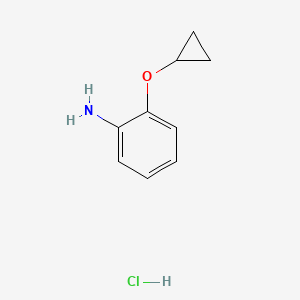
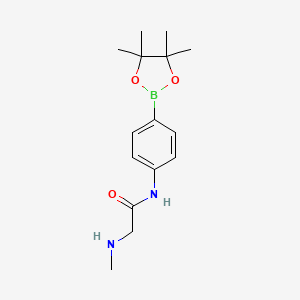
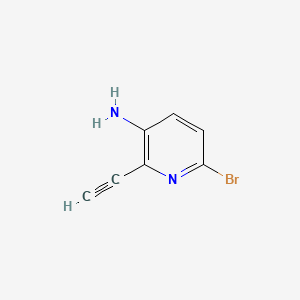
![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
